Bromoacetic anhydride
Description
Contextual Significance in Contemporary Chemical Science
The significance of bromoacetic anhydride (B1165640) in modern chemical science is rooted in its high reactivity, which allows for its application in a variety of sophisticated organic transformations. It is a key building block in synthetic chemistry, valued for its ability to introduce the bromoacetyl group into various molecular structures. nih.gov This functional group is a precursor for further chemical modifications, making bromoacetic anhydride a valuable tool for creating diverse molecular architectures.
One of the most prominent applications of this compound is in the field of medicinal chemistry and drug development. It is utilized as a critical intermediate in the synthesis of various pharmaceutical compounds. lookchem.com A notable modern application is in the construction of antibody-drug conjugates (ADCs). lookchem.comchemicalbook.comchemicalbook.com ADCs are a class of targeted cancer therapies that use antibodies to deliver potent cytotoxic agents specifically to tumor cells. This compound can be used in creating the linker that connects the drug to the antibody, a crucial component for the efficacy and stability of the conjugate. lookchem.com
Furthermore, this compound is employed in peptide synthesis. It can be formed in situ from bromoacetic acid and reacted with the N-terminus of a peptide chain to create N-bromoacetyl-derivatized peptides. google.com These modified peptides are important for producing synthetic peptide polymers, cyclized peptides, and for conjugation to carrier proteins, which is often a necessary step for generating antibodies against specific peptide sequences. google.com The reactivity of the α-bromo group facilitates these conjugations and cyclizations through nucleophilic substitution reactions. google.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (2-bromoacetyl) 2-bromoacetate | nih.govthermofisher.com |
| Molecular Formula | C₄H₄Br₂O₃ | nih.govthermofisher.com |
| Molecular Weight | 259.88 g/mol | lookchem.comnih.gov |
| Melting Point | 31-42 °C | lookchem.comchemicalbook.comthermofisher.com |
| Boiling Point | 130-138 °C at 12.3 Torr | chemicalbook.com |
| Appearance | White to brown solid | lookchem.comthermofisher.com |
| CAS Number | 13094-51-4 | nih.govthermofisher.com |
Evolution of Research Perspectives on Halogenated Anhydrides
Research perspectives on halogenated anhydrides, including this compound, have evolved significantly over the decades. Initially, these compounds, such as trifluoroacetic anhydride (TFAA), were primarily recognized and used as efficient protecting groups and strong electrophilic acylating agents for nitrogen, oxygen, and sulfur-containing molecules in organic synthesis. researchgate.net Their high reactivity made them standard reagents for these fundamental transformations.
More recently, research has shifted towards uncovering novel modes of reactivity and expanding their synthetic utility beyond traditional acylation. A major advancement in this area is the use of photoredox catalysis to activate halogenated anhydrides. researchgate.net This approach allows for the generation of fluoroalkyl radical species from reagents like chlorodifluoroacetic anhydride (CDFAA), opening up new pathways for constructing complex fluorinated molecules, which are highly sought after in pharmaceutical and materials science. researchgate.netresearchgate.net This has led to the development of innovative synthetic methods, including switchable divergent synthesis, where reaction conditions can be tuned to produce different structural scaffolds from the same starting materials. researchgate.net
The exploration of transition metal-catalyzed reactions has also broadened the scope of halogenated anhydrides. For example, palladium-catalyzed decarbonylative reactions of acid anhydrides have been developed to synthesize aryl halides, offering an alternative to traditional methods that might use less stable acyl chlorides. mdpi.com This demonstrates a conceptual shift from using anhydrides solely as acylating agents to employing them as precursors for other functional groups through metal-catalyzed bond-forming and-breaking processes. This evolution highlights a move towards more atom-efficient, versatile, and innovative applications for this class of reagents in modern organic synthesis. researchgate.netmdpi.com
Structure
2D Structure
Properties
IUPAC Name |
(2-bromoacetyl) 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKOTTQGWQVMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401329 | |
| Record name | Bromoacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13094-51-4 | |
| Record name | Bromoacetic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13094-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromoacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoacetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Pathways for Bromoacetic Anhydride (B1165640)
The classical routes to bromoacetic anhydride primarily involve the dehydration of bromoacetic acid or the reaction of its derivatives. These methods have been refined over time for both laboratory and industrial applications.
Reaction of Bromoacetic Acid with Acetic Anhydride
A common laboratory-scale synthesis of this compound involves the dehydration of bromoacetic acid. While direct heating can achieve this, the process is often facilitated by the use of a dehydrating agent. Acetic anhydride can serve this purpose, reacting with bromoacetic acid in an equilibrium process to form the desired this compound and acetic acid. The removal of the acetic acid byproduct helps to drive the reaction to completion.
This method is conceptually related to the Hell–Volhard–Zelinsky reaction for the synthesis of α-bromo acids, where acetic anhydride is sometimes used in the initial bromination of acetic acid wikipedia.org. In that context, the anhydride activates the carboxylic acid. For the formation of this compound itself, the primary role of acetic anhydride is as a water scavenger.
Industrial-Scale Preparation Routes
On an industrial scale, efficiency, cost of raw materials, and simplicity of the process are paramount. One patented method suitable for industrial production involves the reaction of a low-carbon chain carboxylic acid, such as bromoacetic acid, with a mixture of concentrated sulfuric acid and phosphorus pentoxide. This one-step reaction is advantageous due to its simplicity, high yield, and the high purity of the resulting symmetric anhydride, making it suitable for large-scale manufacturing google.com.
Another industrial approach focuses on the synthesis of bromoacetic acid as a precursor, which can then be converted to the anhydride. Traditional methods starting from the bromination of acetic acid are often considered laborious and can result in unsatisfactory yields for industrial applications. A more cost-effective route involves the use of chloroacetic acid as a starting material, which is then reacted with a brominating agent google.com. The resulting bromoacetic acid can subsequently be dehydrated to form this compound.
| Industrial Synthesis Method | Reagents | Key Advantages |
| Dehydration of Bromoacetic Acid | Concentrated Sulfuric Acid, Phosphorus Pentoxide | One-step reaction, high yield, high purity, suitable for industrial production google.com. |
| From Chloroacetic Acid | Brominating agent (e.g., HBr), followed by dehydration | Utilizes cheaper raw materials, offers a more compact procedure for bromoacetic acid synthesis google.com. |
Symmetric Anhydride Formation via Carbodiimides
Carbodiimides, most notably N,N'-dicyclohexylcarbodiimide (DCC), are widely used reagents for the synthesis of symmetric anhydrides from carboxylic acids under mild conditions thieme-connect.comslideshare.net. This method is particularly prevalent in peptide synthesis, where the in situ formation of an amino acid anhydride is a key step in forming the peptide bond thieme-connect.com.
The reaction of bromoacetic acid with DCC is a practical method for preparing this compound, especially in laboratory settings where the anhydride is needed for subsequent reactions, such as the bromoacetylation of peptides google.com.
The mechanism of this reaction involves the initial attack of the carboxylate of bromoacetic acid on the carbodiimide, leading to the formation of a highly reactive O-acylisourea intermediate nih.gov. This intermediate can then be attacked by a second molecule of bromoacetic acid. This nucleophilic acyl substitution results in the formation of this compound and the corresponding urea (B33335) byproduct, dicyclohexylurea (DCU) thieme-connect.com. The insolubility of DCU in many organic solvents facilitates its removal by filtration, simplifying the purification of the anhydride thieme-connect.com.
A general scheme for this reaction is as follows: 2 R-COOH + C6H11-N=C=N-C6H11 → (R-CO)2O + C6H11-NH-CO-NH-C6H11
Novel Approaches to this compound Synthesis and Derivatives
Research into the synthesis of this compound and its derivatives continues to explore new reagents and reaction pathways to improve efficiency, substrate scope, and access to novel molecular architectures.
Synthesis of Substituted Bromoacetic Anhydrides
While the synthesis of this compound itself is well-established, the preparation of its substituted analogues presents a greater challenge. Novel synthetic strategies are often required to introduce substituents at the α-position. One approach that can be considered analogous involves the free radical addition to a related anhydride system. For instance, iodoalkyl compounds can undergo radical addition to thiomaleic anhydride to yield substituted thiosuccinic anhydrides in high yields nih.gov. This methodology, based on the reactivity of anhydrides with radical species, could potentially be adapted for the synthesis of α-substituted bromoacetic anhydrides, opening avenues to new building blocks for organic synthesis.
Alternative Precursor Derivatizations
The development of alternative routes to this compound often focuses on the derivatization of different precursors. As mentioned in the context of industrial synthesis, chloroacetic acid serves as a cost-effective alternative to bromoacetic acid google.com. The conversion of chloroacetic acid to bromoacetic acid, followed by dehydration, represents a key alternative pathway.
Reaction Mechanism Elucidation
The reactivity of this compound is governed by two primary sites: the electrophilic carbonyl carbons and the electrophilic α-carbon bearing the bromine atom. Understanding the mechanistic pathways at these sites is crucial for predicting reaction outcomes and designing synthetic strategies.
Pathways of Acylation Reactions
Acylation reactions involving this compound, like those of other acid anhydrides, proceed through a well-established nucleophilic addition-elimination mechanism . youtube.comyoutube.comstudy.com This pathway involves the attack of a nucleophile on one of the electrophilic carbonyl carbons, leading to the transfer of a bromoacetyl group.
The reaction can be delineated in the following steps:
Nucleophilic Attack: An electron-rich nucleophile (e.g., an alcohol, amine, or water) attacks one of the carbonyl carbons of the anhydride. youtube.comsavemyexams.com This breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom.
Formation of a Tetrahedral Intermediate: This initial attack results in the formation of a transient, unstable tetrahedral intermediate. youtube.comyoutube.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the departure of a bromoacetate (B1195939) ion, which is a relatively stable leaving group due to resonance stabilization. youtube.com
Deprotonation (if applicable): If the initial nucleophile was neutral (such as water or an alcohol), the resulting product will be positively charged. A weak base, such as the bromoacetate leaving group, can then abstract a proton to yield the final, neutral acylated product. youtube.com
| Step | Description | Key Features |
| 1 | Nucleophilic Addition | The nucleophile attacks a carbonyl carbon, breaking the C=O π-bond. |
| 2 | Tetrahedral Intermediate | A short-lived intermediate with a tetrahedral carbon is formed. |
| 3 | Elimination | The intermediate collapses, reforming the C=O bond and ejecting the bromoacetate leaving group. |
| 4 | Deprotonation | A proton is removed from the nucleophile (if it was neutral) to give the final product. |
Mechanisms of Nucleophilic Substitution Involving the Bromoacetyl Moiety
Beyond its function as an acylating agent, the bromoacetyl group contains a second electrophilic center: the α-carbon bonded to the bromine atom. This site is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This type of reaction is a classic example of nucleophilic substitution. wikipedia.orgbyjus.com
These reactions predominantly follow an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism . libretexts.orgyoutube.com The key characteristics of this pathway are:
Concerted, Single-Step Process: The formation of the new bond between the nucleophile and the α-carbon occurs simultaneously with the breaking of the carbon-bromine bond. byjus.comlibretexts.org The reaction proceeds through a single transition state rather than a stable intermediate. chemguide.co.uk
Backside Attack: To minimize steric hindrance and electrostatic repulsion from the departing bromide ion, the nucleophile attacks the carbon atom from the side opposite the leaving group. libretexts.orgchemguide.co.uk
Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the substrate (the bromoacetyl compound) and the nucleophile, as both are involved in the rate-determining step. youtube.com
Inversion of Stereochemistry: If the α-carbon is a chiral center, the S(_N)2 mechanism results in an inversion of its stereochemical configuration, often referred to as a Walden inversion.
The presence of the adjacent carbonyl group in the bromoacetyl moiety enhances the reactivity of the α-carbon toward S(_N)2 attack by withdrawing electron density and making the carbon more electrophilic.
| Feature | S(_N)2 Mechanism (Bromoacetyl Moiety) | S(_N)1 Mechanism (Generally disfavored) |
| Kinetics | Second-order (rate = k[Substrate][Nucleophile]) | First-order (rate = k[Substrate]) |
| Mechanism | Single, concerted step | Two steps (carbocation intermediate formation) |
| Substrate | Favored by primary and secondary halides | Favored by tertiary halides (stable carbocations) |
| Nucleophile | Requires a strong nucleophile | Can proceed with weak nucleophiles |
| Stereochemistry | Inversion of configuration | Racemization |
Catalytic Reaction Mechanisms
Catalysis provides powerful methods for enhancing the reactivity and selectivity of reactions involving bromoacetyl compounds. Both transition metals and organic molecules can serve as effective catalysts, operating through distinct mechanistic pathways.
Transition metals are adept at catalyzing reactions with bromoacetyl precursors, often through radical-based mechanisms. aensiweb.comyoutube.com A notable example is the cobalt-catalyzed annulation of styrenes with α-bromoacetic acids, which are closely related to this compound. researchgate.netnih.gov In fact, under certain conditions, an anhydride intermediate can be formed during the reaction. rsc.orgscispace.com
The plausible mechanism for this transformation involves a radical catalytic cycle: researchgate.netrsc.org
Initiation/Radical Generation: The cobalt catalyst facilitates a single-electron transfer, leading to the homolytic cleavage of the carbon-bromine bond in the bromoacetyl compound. This generates a bromoacetyl radical. rsc.orgscispace.com
Radical Addition: The generated radical adds across the carbon-carbon double bond of the styrene (B11656) molecule, forming a new carbon-centered radical intermediate. researchgate.net
Oxidation and Cyclization: The intermediate radical is oxidized, potentially by the cobalt catalyst, to form a benzylic cation. researchgate.net This cation is then susceptible to intramolecular attack by the carboxylate group, leading to cyclization and the formation of a γ-lactone ring. rsc.org
Catalyst Regeneration: The cobalt catalyst is regenerated in the process, allowing it to participate in subsequent cycles.
Control experiments have provided strong evidence for this radical pathway; the addition of radical scavengers such as TEMPO or BHT effectively halts the reaction. rsc.orgscispace.com
| Stage | Mechanistic Step | Intermediate Species |
| 1 | C-Br Bond Cleavage | Cobalt-catalyzed homolysis forms a bromoacetyl radical. |
| 2 | Addition to Alkene | The radical adds to styrene, generating a benzylic radical. |
| 3 | Oxidation | The benzylic radical is oxidized to a benzylic cation. |
| 4 | Cyclization | Intramolecular nucleophilic attack by the carboxylate forms the lactone. |
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While specific examples detailing the use of this compound in organocatalytic reactions are specialized, the principles can be applied to reactions involving the bromoacetyl moiety. A relevant example is the synergistic use of an organocatalyst and a photocatalyst for the enantioselective alkylation of aldehydes with α-bromo carbonyl compounds. scispace.com
Such a synergistic mechanism often proceeds as follows:
Organocatalytic Activation: A chiral secondary amine catalyst (e.g., a MacMillan catalyst) reversibly reacts with a substrate, such as an aldehyde, to form a nucleophilic enamine intermediate. mdpi.com This activation step is fundamental to many organocatalytic processes.
Photocatalytic Radical Generation: Concurrently, a photocatalyst (like an iridium or ruthenium complex, or even an iron complex), upon excitation by visible light, reduces the α-bromo carbonyl compound. scispace.com This single-electron transfer results in the cleavage of the C-Br bond and the formation of an α-carbonyl radical.
Radical-Enamine Coupling: The highly reactive radical couples with the nucleophilic enamine intermediate. The stereochemistry of this step is controlled by the chiral environment created by the organocatalyst.
Product Formation and Catalyst Turnover: The resulting intermediate is then hydrolyzed to release the final alkylated product and regenerate both the organocatalyst and the ground-state photocatalyst, allowing both catalytic cycles to continue.
This dual-catalyst system enables the formation of complex molecules with high enantioselectivity under mild conditions. mdpi.com
Computational Chemistry and Theoretical Studies
Quantum Mechanical Investigations of Reactivity
Quantum mechanics (QM) provides a fundamental description of the electronic structure of molecules, making it an ideal tool for studying chemical reactivity. QM methods can elucidate reaction pathways, determine transition state geometries, and calculate activation energies, offering deep insights into the behavior of bromoacetic anhydride (B1165640).
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules to determine their properties. biointerfaceresearch.com It offers a balance between accuracy and computational cost, making it suitable for studying the mechanisms of complex reactions.
While specific DFT studies on the reaction mechanisms of bromoacetic anhydride are not extensively documented, this methodology could be applied to investigate several key transformations. For example, DFT could be used to model the hydrolysis of this compound, a critical reaction given its sensitivity to moisture. Calculations could map the potential energy surface for the nucleophilic attack of a water molecule on one of the carbonyl carbons, identify the transition state, and calculate the activation barrier. Such a study would clarify whether the reaction proceeds through a concerted or stepwise mechanism.
Similarly, DFT is well-suited to explore the anhydride's role as an acylating agent. The reaction with an alcohol or amine could be modeled to understand the factors influencing the reaction rate and selectivity. By calculating the energies of reactants, intermediates, transition states, and products, researchers can build a comprehensive profile of the reaction pathway, as has been done for other cyclic anhydrides. nih.gov
Table 1: Potential DFT Applications for this compound Reaction Mechanisms
| Reaction Type | Investigated Aspects | Potential Insights |
|---|---|---|
| Hydrolysis | Nucleophilic attack by water | Mechanism (concerted vs. stepwise), transition state geometry, activation energy. |
| Acylation | Reaction with alcohols/amines | Reaction pathway, regioselectivity, influence of substituents, catalytic effects. |
| Halogenation | Reactivity of the α-bromo group | Nucleophilic substitution pathways (e.g., SN2), comparison of reactivity with bromoacetic acid. |
Semi-empirical methods are a class of quantum chemistry calculations that use parameters derived from experimental data to simplify the complex equations of the Hartree-Fock formalism. wikipedia.orgnih.gov This simplification makes them significantly faster than ab initio methods like DFT, allowing for the rapid characterization of large molecules or for high-throughput screening. nih.gov Common semi-empirical methods include AM1, PM3, and PM7. wikipedia.org
For this compound, semi-empirical methods would be highly effective for initial structural and electronic characterization. These methods can quickly compute optimized molecular geometries, providing key information on bond lengths, bond angles, and dihedral angles. They can also determine fundamental electronic properties such as:
Heat of formation: To assess the molecule's thermodynamic stability.
Dipole moment: To understand its polarity and intermolecular interactions.
Ionization potential and electron affinity: To gauge its susceptibility to oxidation and reduction.
Atomic charges: To identify electrophilic sites (like the carbonyl carbons) and nucleophilic sites, which is crucial for predicting reactivity.
While less accurate than DFT for detailed reaction mechanisms, the speed of semi-empirical methods makes them ideal for preliminary conformational analysis. This compound has several rotatable bonds, and these methods can efficiently explore the potential energy surface to identify the most stable conformers. wikipedia.org This information is a critical starting point for more accurate, high-level computational studies.
Molecular Dynamics Simulations of Interactions
Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. mdpi.comrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions.
Although specific MD simulation studies involving this compound are not readily found, this technique could offer valuable insights into its behavior in different environments. An all-atom MD simulation could be performed to study this compound in an aqueous solution. rsc.org Such a simulation would reveal the structure of the solvation shell around the molecule, showing how water molecules orient themselves around the polar carbonyl groups and the hydrophobic bromo-alkyl parts. It could also capture the dynamics of hydrogen bonding between water and the anhydride's oxygen atoms, which may precede hydrolysis.
MD simulations are also instrumental in studying interactions with larger molecules, such as polymers or biomolecules. mdpi.com For instance, if this compound were used to modify a biopolymer surface, MD simulations could model the non-covalent binding and orientation of the anhydride at the polymer interface prior to a chemical reaction. This would help in understanding the factors that govern the efficiency of surface functionalization.
Prediction of Chemical and Biological Activity Spectra (e.g., PASS analysis)
Predicting the biological activity of a chemical compound based on its structure is a cornerstone of computational toxicology and drug discovery. The Prediction of Activity Spectra for Substances (PASS) is an online tool that makes such predictions. PASS analysis compares the structural formula of a query molecule with a large database of known biologically active compounds to generate a plausible biological activity spectrum. The output is given as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi).
A PASS analysis for this compound has not been published in the literature. However, performing such an analysis would be straightforward and could provide initial hypotheses about its potential pharmacological or toxicological effects. Given its chemical nature as a reactive acylating and alkylating agent, a PASS prediction might suggest activities related to enzyme inhibition, as the compound could covalently modify amino acid residues like cysteine, histidine, or lysine (B10760008) in proteins. It might also predict various forms of toxicity, such as skin irritation or cytotoxicity, reflecting its high reactivity. These computational predictions would serve as a valuable guide for prioritizing experimental testing and for understanding the potential hazards and biochemical interactions of the molecule.
Advanced Analytical Methodologies for Bromoacetic Anhydride and Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure and electronic properties of bromoacetic anhydride (B1165640).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For bromoacetic anhydride, ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The methylene (B1212753) protons (CH₂) adjacent to the bromine atom and the carbonyl group are chemically equivalent. Due to the presence of two strong electron-withdrawing groups (bromine and the anhydride carbonyl), these protons would be significantly deshielded, appearing as a singlet at a downfield chemical shift, typically in the range of 4.0-4.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure. Two distinct carbon signals are expected. The carbonyl carbon (C=O) of the anhydride group would appear at a significantly downfield position, characteristic of carbonyl carbons in anhydrides (approximately 160-170 ppm). The methylene carbon (CH₂) bonded to the bromine atom would also be deshielded, with an expected chemical shift in the range of 30-40 ppm.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 4.2 | Singlet | -CH₂- |
| ¹³C | 165 | Singlet | C=O |
| ¹³C | 35 | Singlet | -CH₂- |
2D NMR Spectroscopy: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to unequivocally assign the proton and carbon signals. An HSQC experiment would show a correlation between the proton signal of the CH₂ group and its directly attached carbon. An HMBC spectrum would reveal long-range couplings, for instance, between the methylene protons and the carbonyl carbon, confirming the connectivity within the molecule.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by the distinctive absorptions of the acid anhydride functional group.
A key feature of non-cyclic acid anhydrides is the presence of two carbonyl (C=O) stretching bands, arising from symmetric and asymmetric stretching vibrations. For saturated non-cyclic anhydrides, these typically appear around 1820 cm⁻¹ (symmetric) and 1750 cm⁻¹ (asymmetric). aip.org Another prominent band is the C-O stretching vibration, which is expected in the 1000-1100 cm⁻¹ region. aip.org
| Wave Number (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~1820 | Strong | Symmetric C=O Stretch | Anhydride |
| ~1750 | Strong | Asymmetric C=O Stretch | Anhydride |
| ~1050 | Strong | C-O Stretch | Anhydride |
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unambiguous identification of molecular formulas. researchgate.net
The molecular formula of this compound is C₄H₄Br₂O₃. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a distinctive pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1.
The exact monoisotopic mass of this compound is 257.85272 g/mol . HRMS can measure this mass with high precision, confirming the elemental composition.
Fragmentation in the mass spectrometer would likely proceed through the cleavage of the C-Br bond and the C-O bond of the anhydride. Common fragmentation pathways would involve the loss of a bromine radical (•Br) or a bromoacetyl group (BrCH₂CO•).
| m/z (mass/charge) | Proposed Fragment Ion | Notes |
|---|---|---|
| 258, 260, 262 | [C₄H₄Br₂O₃]⁺• | Molecular ion peak cluster (M, M+2, M+4) |
| 179, 181 | [C₄H₄BrO₃]⁺ | Loss of one Br radical |
| 121, 123 | [BrCH₂CO]⁺ | Bromoacetyl cation |
| 43 | [CH₂CO]⁺• | Ketene radical cation |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals.
This compound contains two main types of chromophores that can undergo electronic transitions in the UV region: the carbonyl groups of the anhydride and the carbon-bromine bonds.
n → π* Transitions: The carbonyl groups possess non-bonding electrons (n) on the oxygen atoms and a π-system in the C=O double bond. This allows for weak n → π* transitions, which typically occur at longer wavelengths in the UV spectrum. For simple anhydrides like acetic anhydride, these absorptions are generally weak and found in the far UV region.
n → σ* Transitions: The bromine atom also has non-bonding electrons. The C-Br bond has a corresponding antibonding sigma orbital (σ). The promotion of a non-bonding electron to this antibonding orbital (n → σ) is possible. For bromoalkanes, these transitions typically occur at wavelengths below 250 nm. aip.org
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating components of a mixture and for quantitative analysis.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, being a relatively volatile compound, is amenable to GC analysis. For the detection of halogenated compounds, the Electron Capture Detector (ECD) is exceptionally sensitive and selective.
The ECD works by emitting beta particles (electrons) from a radioactive source (typically ⁶³Ni), which ionize a carrier gas (like nitrogen) and generate a constant current. When an electronegative compound, such as this compound, passes through the detector, it captures some of the electrons, causing a decrease in the current. This drop in current is measured as a signal.
The high sensitivity of the ECD makes it particularly suitable for trace analysis of halogenated compounds in various matrices. The analysis of this compound by GC-ECD would involve:
Sample Preparation: Dissolving the sample in a suitable organic solvent.
Injection: Injecting a small volume of the sample into the GC.
Separation: Using a capillary column with a suitable stationary phase (e.g., a non-polar or mid-polarity phase) to separate this compound from other components in the sample. The oven temperature would be programmed to ensure good peak shape and resolution.
Detection: The ECD would detect the elution of this compound with high sensitivity.
This method provides excellent quantitative results for low concentrations of this compound and its halogenated derivatives.
Liquid Chromatography (LC) Techniques
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a primary technique for the analysis of bromoacetic acid and other haloacetic acids. This approach offers high sensitivity and selectivity, allowing for direct injection of aqueous samples with minimal preparation, thereby avoiding the time-consuming derivatization steps required by gas chromatography (GC) methods thermofisher.comsciex.com.
Reversed-phase liquid chromatography is a common approach. thermofisher.comsielc.com Methodologies often utilize C18 or specialized mixed-mode columns that combine reversed-phase and anion-exchange retention mechanisms to achieve effective separation of HAAs from interfering ions present in the sample matrix sielc.comnih.govsielc.com. The use of mixed-mode columns can improve robustness and reproducibility, which can be challenging with standard C18 columns due to matrix effects that suppress the analyte signal in the mass spectrometer nih.gov.
Mobile phases are typically composed of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like formic acid to ensure proper ionization for MS detection sielc.com. The detection is predominantly carried out using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode and utilizing multiple reaction monitoring (MRM) for quantification sciex.comnih.gov. This setup allows for the achievement of low detection limits, often in the sub-microgram-per-liter (µg/L) range thermofisher.comrsc.org. For instance, a direct injection LC-MS/MS method can achieve detection limits of 1 µg/L for monobromoacetic acid (MBAA) and dibromoacetic acid (DBAA) thermofisher.comsciex.com.
| Analyte(s) | Column | Mobile Phase | Detection Method | Limit of Quantification (LOQ) / Detection Limit (LOD) | Reference |
|---|---|---|---|---|---|
| Monobromoacetic acid (MBAA), Dibromoacetic acid (DBAA) & other HAAs | Phenomenex Synergi Hydro-RP | Gradient of water and methanol with 0.1% formic acid | LC-MS/MS (ESI-) | 1 µg/L (LOD) | thermofisher.com |
| MBAA, DBAA & other HAAs | ACQUITY UPLC I-Class PLUS with a Xevo TQ-S micro | Reversed-phase gradient | LC-MS/MS | 0.5 µg/L (LOQ) for individual HAAs | rsc.org |
| MBAA & other HAAs | Thermo Scientific Acclaim HAA | Not specified | LC-MS/MS | Not specified | nih.gov |
| 13 HAAs including brominated species | Not specified | Not specified | LVI-LC-ESI(-)-HRMS | <1 µg/L for most HAAs | rsc.org |
Ion Chromatography-Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS)
Ion chromatography coupled with inductively coupled plasma-mass spectrometry (IC-ICP-MS) is a powerful hyphenated technique for the speciation of bromine compounds, including bromate (B103136) and brominated acetic acids. lookchem.comrsc.org This method combines the separation capabilities of ion chromatography for anions with the element-specific, high-sensitivity detection of ICP-MS sciex.com.
The analysis of bromine by ICP-MS can be challenging due to its relatively high ionization potential and the presence of polyatomic interferences (e.g., 40Ar39K+ on 79Br and 40Ar40ArH+ on 81Br). sciex.com Modern ICP-MS instruments are equipped with collision/reaction cells that effectively reduce these interferences, for instance by using oxygen or helium as a cell gas, thereby improving detection limits and accuracy. sciex.commdpi.com
For the separation, anion-exchange columns are typically used with eluents such as ammonium (B1175870) nitrate (B79036) or ammonium carbonate. lookchem.comrsc.orgresearchgate.net A key advantage of IC-ICP-MS is its ability to perform speciation analysis, differentiating between various bromine-containing compounds in a single run. sciex.com Researchers have developed methods for the simultaneous determination of bromate and multiple bromoacetic acids in water samples. lookchem.comrsc.org These methods can achieve very low detection limits, often in the range of 0.1 to 0.4 µg/L for various bromoacetic acids, making the technique highly suitable for trace-level environmental analysis. lookchem.comrsc.orgthermofisher.com
| Analyte(s) | IC Column | Eluent | ICP-MS Interference Reduction | Detection Limit (3σ) | Reference |
|---|---|---|---|---|---|
| Bromate and 6 Bromoacetic acids | Dionex IonPac AS11-HC | 100 mM Ammonium Nitrate | Systematically investigated | 0.13–0.36 µg/L | lookchem.comrsc.org |
| Bromide, Bromate | Dionex IonPac AS12A | 11 mM (NH4)2CO3 | Ultrasonic nebulizer with membrane desolvator | 0.47 µg/L (Br-), 0.67 µg/L (BrO3-) | researchgate.net |
| Bromide, Bromate | Not specified | Not specified | Helium-Kinetic Energy Discrimination (He-KED) | Sub-ppb levels achievable | sciex.com |
| Bromide, Bromate | Not specified | pH and concentration optimized | Not specified | 0.12 µg/L (Br-), 0.23 µg/L (BrO3-) | thermofisher.com |
Electrochemical and Other Quantitative Analyses in Research Contexts
Beyond chromatography-based methods, other analytical techniques are employed for the quantitative analysis of this compound and its derivatives in research settings.
Electrochemical Analyses
Electrochemical methods, such as voltammetry, offer a sensitive and cost-effective alternative for the detection of haloacetic acids. researchgate.net These techniques rely on the electrochemical activity of the analyte, measuring the current response as a function of an applied potential. nih.gov For instance, voltammetric electronic tongues, which are arrays of sensors, have been used for the qualitative analysis of various HAAs, including monobromoacetic acid (MBAA). researchgate.net
For quantitative determination, modified electrodes are often developed to enhance sensitivity and selectivity. A sensor constructed from a cerium dioxide-decorated graphene composite on a glassy carbon electrode was developed for the detection of 4-bromophenoxyacetic acid, a structurally related compound. nih.gov This sensor demonstrated a wide linear range and a low detection limit of 0.06 μmol/L, showcasing the potential of electrochemical sensors for the rapid and effective detection of brominated organic acids without extensive sample pretreatment. nih.gov
Other Quantitative Analyses
For the direct quantitative analysis of this compound, classical chemical methods such as titration are utilized. Argentometric titration is a specified method for determining the purity of this compound. thermofisher.com This method involves titrating the bromide ions released from the compound with a standard solution of silver nitrate.
Additionally, methods developed for other acid anhydrides can be adapted. A common approach involves the complete hydrolysis of the anhydride to its corresponding carboxylic acid, followed by an acid-base titration. dss.go.th For instance, the sample can be heated with an excess of a standard base, such as barium hydroxide, to ensure complete hydrolysis. The remaining excess base is then back-titrated with a standard acid to determine the amount of acid produced from the anhydride. dss.go.th Another method involves reacting the anhydride with an amine, such as aniline, which forms an amide and a carboxylic acid. The resulting acetic acid can then be quantified by titration with a standard base. dss.go.th
Biological and Toxicological Research Insights
Mechanisms of Biological Activity
The biological activity of bromoacetic anhydride (B1165640) is rooted in its high reactivity, which allows it to interact with and modify a variety of essential biomolecules. This reactivity drives its influence on enzyme function and its antimicrobial properties.
The primary mechanism of bromoacetic anhydride and its hydrolysis product, bromoacetic acid, is the alkylation of nucleophilic sites on biomolecules nih.gov. As a strong alkylating agent, it readily forms covalent bonds with proteins and lipids nih.gov. This non-specific modification can disrupt the normal function of enzymes, transporters, and membrane components nih.gov. A key target for alkylation are the thiol groups of cysteine residues within proteins. This interaction is a common mechanism for haloacetic acids and similar electrophilic compounds, leading to the irreversible inactivation of critical proteins and enzymes.
The alkylating properties of this compound's derivatives directly lead to the inhibition of key metabolic enzymes. A primary and well-studied target is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway.
Research on analogous α-haloketones, such as 3-bromopyruvate, demonstrates a potent and specific inhibition of GAPDH nih.gov. The mechanism involves the covalent modification—specifically, pyruvylation—of a cysteine residue (C152) in the enzyme's active site nih.govrsc.org. This modification irreversibly inactivates the enzyme, blocking the glycolytic pathway and leading to a significant depletion of cellular ATP nih.gov. Studies with iodoacetic acid, another haloacid, confirm that GAPDH is a principal target for this class of compounds nih.govresearchgate.net. This targeted inhibition of a central metabolic enzyme disrupts cellular energy production and can trigger apoptotic cell death nih.gov. While GAPDH is a confirmed target, the high reactivity of the compound suggests that other enzymes with susceptible nucleophilic residues are also likely inhibited.
The antimicrobial properties of bromo-organic compounds stem from their ability to cause widespread cellular damage. The mechanism of action is often multifaceted, involving both membrane disruption and intracellular damage. Studies on various antimicrobial agents show that they can target the bacterial cytoplasmic membrane, leading to increased permeability and depolarization nih.govfrontiersin.org. This compromises the integrity of the cell, causing leakage of essential ions and metabolites and ultimately leading to cell death. Additionally, as a potent alkylating agent, this compound can penetrate the cell and damage essential intracellular components, including enzymes and nucleic acids, further contributing to its bactericidal effects nih.gov.
Cytotoxicity and Genotoxicity Studies
Exposure to this compound's hydrolysis product, bromoacetic acid (BAA), induces significant cytotoxic and genotoxic effects. These effects are mediated through the induction of DNA damage and the generation of oxidative stress, triggering complex cellular response pathways.
Toxicogenomic analysis of human cells exposed to bromoacetic acid reveals a significant modulation of genes involved in the DNA damage response nih.govresearchgate.net. Studies show that BAA exposure leads to the upregulation of genes responsible for repairing DNA, particularly double-strand breaks nih.gov. This indicates that the compound causes significant damage to DNA, forcing the cell to activate its repair machinery.
Among the most significantly upregulated genes are RAD9A and BRCA1, both of which are critical players in cell cycle checkpoint control and the repair of double-strand DNA breaks nih.govresearchgate.net. The activation of these pathways underscores the genotoxic potential of the compound.
| Gene | Function | Effect of BAA Exposure |
|---|---|---|
| RAD9A | Cell cycle checkpoint control, DNA repair | Upregulated |
| BRCA1 | DNA double-strand break repair, tumor suppression | Upregulated |
| HMOX1 | Heme oxygenase 1, response to oxidative stress | Upregulated (at 4 hr) |
| FMO1 | Flavin-containing monooxygenase 1, xenobiotic metabolism | Upregulated (at 4 hr) |
Bromoacetic acid is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them nih.govdntb.gov.uanih.gov. Research in avian models has shown that BAA exposure leads to neurogenic injury by directly activating oxidative stress pathways nih.gov.
The mechanism involves the inhibition of the cell's natural antioxidant enzymes, which are responsible for detoxifying ROS nih.gov. This reduction in antioxidant capacity, coupled with an increase in ROS production, leads to widespread damage to lipids, proteins, and DNA mdpi.com. Furthermore, BAA has been shown to activate the transcription factor NF-κB, a key regulator of the inflammatory and oxidative stress response nih.govdntb.gov.ua. This activation perpetuates a cycle of inflammation and oxidative damage, contributing significantly to the compound's cytotoxicity.
Cell Cycle Regulation and Apoptosis Pathways
Exposure to bromoacetic acid, the hydrolysis product of this compound, has been shown to interfere with cell cycle progression and induce apoptosis (programmed cell death). Studies on related haloacetic acids, such as dibromoacetic acid (DBAA), further illuminate these pathways.
Research on mouse oocytes has demonstrated that bromoacetic acid (BAA) exposure can compromise oocyte maturation by causing metaphase I arrest nih.gov. This effect is linked to the disruption of the spindle assembly checkpoint, a critical regulatory mechanism of the cell cycle nih.gov. The study found that BAA led to hyperacetylation of α-tubulin, which disrupted the assembly of the spindle apparatus and the proper alignment of chromosomes nih.gov. Furthermore, BAA exposure was found to induce DNA damage in a dose-dependent manner in these cells nih.gov.
Studies involving the related compound dibromoacetic acid (DBAA) have shown it can induce apoptosis in thymocytes. This process was associated with an arrest of the cell cycle at the G0/G1 phase nih.gov. The mechanism of apoptosis induction by DBAA involves multiple pathways, including an increase in intracellular calcium levels and the modulation of key proteins in the apoptotic cascade. Specifically, an increase in the expression of Fas and Fas ligand (Fas/FasL) proteins was observed, alongside a decrease in the expression of the anti-apoptotic protein Bcl-2 nih.gov.
| Compound | Cell Type | Effect on Cell Cycle | Key Apoptotic Pathway Findings |
|---|---|---|---|
| Bromoacetic Acid (BAA) | Mouse Oocytes | Metaphase I Arrest | Disruption of spindle assembly, DNA damage nih.gov |
| Dibromoacetic Acid (DBAA) | Mouse Thymocytes | G0/G1 Arrest | Increased intracellular calcium, increased Fas/FasL expression, decreased Bcl-2 expression nih.gov |
Toxicogenomic and Proteomic Analyses
Toxicogenomic and proteomic approaches provide insight into the molecular mechanisms of toxicity by analyzing changes in gene expression and protein profiles following chemical exposure.
A toxicogenomic analysis of bromoacetic acid (BAA) in non-transformed human intestinal epithelial cells revealed significant modulation of gene expression, particularly for genes involved in DNA repair and cell cycle regulation nih.gov. After a 30-minute exposure, 25 transcripts were significantly altered. The most substantial changes were observed in RAD9A and BRCA1, genes critically involved in DNA double-strand break repair and cell cycle checkpoint control nih.gov. This suggests that a primary toxic effect of BAA is the induction of double-strand DNA breaks nih.gov. After a 4-hour exposure, 28 genes showed modulated expression, with the largest fold changes seen in HMOX1 (Heme Oxygenase 1), a gene involved in oxidative stress response, and FMO1 (Flavin Containing Monooxygenase 1) nih.gov.
| Exposure Time | Number of Modulated Genes | Genes with Largest Fold Change | Associated Biological Process |
|---|---|---|---|
| 30 minutes | 25 (16 up, 9 down) | RAD9A, BRCA1 | DNA double-strand break repair, cell cycle regulation nih.gov |
| 4 hours | 28 (12 up, 16 down) | HMOX1, FMO1 | Oxidative stress response, xenobiotic metabolism nih.gov |
From a proteomic perspective, this compound and its hydrolysis product are reactive electrophiles. Such compounds can form covalent modifications, known as adducts, with nucleophilic sites in proteins mdpi.com. Key targets for adduction in proteins include the sulfhydryl group of cysteine and the amine groups of histidine, lysine (B10760008), and N-terminal amino acids mdpi.com. The formation of these protein adducts can alter protein structure and function, leading to downstream toxic effects. While specific proteomic studies detailing the full profile of protein adducts formed by this compound are limited, its electrophilic nature strongly suggests that protein adduction is a significant mechanism of its toxicity.
Environmental and Green Chemistry Considerations
Formation and Detection in Environmental Matrices
Bromoacetic anhydride (B1165640) itself is not typically identified as a direct disinfection byproduct (DBP) in water treatment. However, its precursor, bromoacetic acid, is a known and regulated brominated disinfection byproduct (Br-DBP) nih.govewg.org. The formation of bromoacetic acid and other Br-DBPs is a significant concern in water disinfection processes, particularly when the source water contains bromide ions (Br⁻) nih.gov.
The primary mechanism for the formation of bromoacetic acid involves the reaction of disinfectants, such as chlorine or chloramine, with natural organic matter (NOM) present in the water nih.gov. The disinfectant oxidizes the bromide ions to form reactive bromine species, which then react with NOM to produce a variety of Br-DBPs, including bromoacetic acid nih.gov. The concentration of bromide ions, pH, reaction time, and the presence of certain metal ions like copper(II) can influence the types and quantities of DBPs formed nih.gov.
Recent research has also investigated the formation of Br-DBPs with alternative disinfectants like peracetic acid (PAA). Studies have shown that PAA can oxidize bromide to form free bromine, which then reacts with organic matter (like phenol (B47542) or NOM) to produce organic bromine compounds nih.gov. While bromophenols were the major organic bromines detected in one study, regulated Br-DBPs such as bromoform (B151600) and bromoacetic acids were also formed, although they constituted a smaller fraction of the total organic bromine nih.gov. Another study noted that peracetic acid itself could be a source in the formation of bromoform when bromide is present acs.org.
Advanced analytical techniques, such as ultra-performance liquid chromatography coupled with mass spectrometry, are employed to detect and identify a wide range of polar Br-DBPs in treated water, including bromoacetic acid ca.gov.
Table 1: Factors Influencing the Formation of Brominated Disinfection Byproducts (including Bromoacetic Acid)
| Factor | Influence on DBP Formation |
| Bromide Ion Concentration | Higher concentrations lead to a greater yield of Br-DBPs nih.gov. |
| Disinfectant Type | Chlorine, chloramine, and peracetic acid are known to facilitate the formation of Br-DBPs nih.govnih.gov. |
| Natural Organic Matter (NOM) | Serves as the organic precursor for DBP formation nih.gov. |
| pH | Affects the reaction kinetics and the speciation of both the disinfectant and organic matter nih.gov. |
| Reaction Time | Longer contact times between the disinfectant and organic matter can lead to increased DBP formation nih.gov. |
| Temperature | Can influence the rate of DBP formation reactions. |
| Presence of Catalysts | Ions such as Cu(II) can influence the yield of DBPs nih.gov. |
The environmental fate and transport of bromoacetic anhydride are closely linked to its high reactivity, particularly with water. Upon contact with water, this compound is expected to hydrolyze to bromoacetic acid fishersci.com. Therefore, the environmental mobility and persistence of the anhydride are limited, and the focus shifts to the fate and transport of its hydrolysis product, bromoacetic acid.
Bromoacetic acid is water-soluble, which suggests it is likely to be mobile in the environment and may spread within water systems fishersci.comthermofisher.com. Its potential to contaminate groundwater is a concern thermofisher.com. However, persistence is considered unlikely, and it is readily biodegradable thermofisher.com.
The following table summarizes the key environmental fate characteristics of bromoacetic acid, the hydrolysis product of this compound.
Table 2: Environmental Fate and Transport Characteristics of Bromoacetic Acid
| Property | Description | Implication |
| Water Solubility | High | Likely to be mobile in aquatic environments and soil; may spread in water systems fishersci.comthermofisher.com. |
| Persistence | Unlikely to persist in the environment thermofisher.com. | Expected to undergo degradation processes. |
| Biodegradability | Readily biodegradable thermofisher.com. | Can be broken down by microorganisms. |
| Bioaccumulation | Unlikely | Not expected to accumulate significantly in organisms. |
| Mobility in Soil | Highly mobile in soils due to its water solubility thermofisher.com. | Potential to leach into groundwater. |
For this compound itself, direct ecotoxicity data is often unavailable because of its rapid reaction with water fishersci.com. Any release into the environment would likely result in the formation of bromoacetic acid, and thus the environmental impact would be primarily associated with the acid fishersci.com. It is crucial to prevent the release of this compound into drains or surface water chemicalbook.comgeorganics.sk.
Sustainable Synthesis and Application Development
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product wordpress.com. The ideal atom economy is 100%, meaning all the atoms of the reactants are incorporated into the final product, with no byproducts jocpr.com.
A common laboratory synthesis of this compound involves the dehydration of bromoacetic acid, often using a dehydrating agent like phosphorus pentoxide. A more direct industrial method can be the reaction of bromoacetic acid with a dehydrating agent that is consumed in the reaction. For the purpose of illustrating atom economy, let's consider the dehydration of two molecules of bromoacetic acid to form one molecule of this compound and one molecule of water.
Reaction: 2 C₂H₃BrO₂ → C₄H₄Br₂O₃ + H₂O
The atom economy for this reaction can be calculated as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Table 3: Calculation of Atom Economy for the Synthesis of this compound from Bromoacetic Acid
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Bromoacetic Acid (Reactant) | C₂H₃BrO₂ | 138.95 |
| This compound (Product) | C₄H₄Br₂O₃ | 259.88 |
| Water (Byproduct) | H₂O | 18.02 |
Calculation:
Molecular Weight of Desired Product (this compound): 259.88 g/mol
Sum of Molecular Weights of Reactants (2 x Bromoacetic Acid): 2 x 138.95 g/mol = 277.9 g/mol
Atom Economy (%) = (259.88 / 277.9) x 100 ≈ 93.5%
The development of greener reaction conditions for the synthesis of this compound focuses on reducing the environmental impact of the process. This includes the use of less hazardous solvents, milder reaction temperatures, and the reduction or elimination of toxic reagents and byproducts.
Traditionally, the synthesis of anhydrides can involve solvents and reagents that are not environmentally friendly. For example, a patented method for producing this compound from chloroacetic acid uses tetrachloroethylene (B127269) as an azeotropic solvent to remove water smolecule.com. While effective, chlorinated solvents like tetrachloroethylene are of environmental concern.
Green chemistry principles encourage the replacement of such solvents with more benign alternatives. The ideal "green" solvent is non-toxic, non-volatile, readily available, and recyclable. Water is often considered a green solvent, but its use in the synthesis of a water-reactive compound like this compound is not feasible rsc.org. Other potential green solvents include ionic liquids, supercritical fluids (like CO₂), and bio-derived solvents, although their applicability to this specific synthesis would require further research rsc.org.
Another approach to greener synthesis is to perform reactions under solvent-free conditions, which eliminates solvent waste altogether. Research into solid-state reactions or melt-phase reactions could offer a more sustainable route to this compound.
Improving energy efficiency is also a key aspect of greener reaction conditions. This can be achieved by using catalysts that allow the reaction to proceed at lower temperatures or by employing alternative energy sources like microwave irradiation or ultrasound.
The production of this compound is reliant on the availability of its precursor, bromoacetic acid, which is typically derived from acetic acid. Traditionally, acetic acid is produced from petrochemical feedstocks, such as methanol (B129727) and carbon monoxide (the Monsanto and Cativa processes), or through the oxidation of acetaldehyde (B116499) or butane.
A key goal of green chemistry is to shift from fossil fuel-based feedstocks to renewable resources rsc.org. Biomass is a promising renewable feedstock for the production of a wide range of chemicals, including acetic acid rsc.orgnih.gov.
There are several potential routes to produce acetic acid from renewable resources:
Fermentation: Certain bacteria can produce acetic acid through the fermentation of sugars derived from biomass, such as corn starch, sugarcane, or cellulosic materials wur.nl. This is the basis of vinegar production.
Syngas Conversion: Biomass can be gasified to produce synthesis gas (a mixture of carbon monoxide and hydrogen), which can then be converted to acetic acid.
Bio-ethanol Conversion: Ethanol produced from the fermentation of biomass can be oxidized to produce acetic acid.
By producing acetic acid from renewable feedstocks, the entire synthesis chain for this compound can be made more sustainable. The chloroacetic acid intermediate can be produced by the chlorination of "green" acetic acid, followed by bromination to yield bromoacetic acid, and subsequent dehydration to the anhydride. This approach reduces the reliance on fossil fuels and can contribute to a more circular economy.
Historical Context and Future Research Directions
Historical Perspective on Bromoacetyl Compounds in Chemical Research
The study of bromoacetyl compounds has been a significant area of chemical research, with their utility evolving over time. Bromoacetic acid and its derivatives, including bromoacetic anhydride (B1165640), have played a crucial role as versatile reagents in organic synthesis. Early investigations into boroacetyl compounds date back to the 19th century, with known synthetic methods for bromoacetic acid including the reaction of chloroacetic acid with hydrogen bromide google.com. Another established method involved the reaction of acetic acid and bromine in a mixture of acetic anhydride and pyridine (B92270) google.com.
Bromoacetic anhydride itself emerged as a valuable synthetic tool in the mid-20th century, coinciding with advancements in halogenation chemistry smolecule.com. Its synthesis was more formally reported in the 1980s, achieved through methods such as the controlled dehydration of bromoacetic acid or the bromination of acetic anhydride smolecule.com. Early applications of this compound centered on its ability to form reactive intermediates for the synthesis of pharmaceuticals, notably in the creation of β-lactam antibiotics and antineoplastic agents smolecule.com.
A significant application of bromoacetyl compounds has been in the field of peptide synthesis. The historical development of solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield, often involved the use of various protecting groups and coupling reagents wikipedia.org. In this context, bromoacetic acid has been used to create N-bromoacetyl-derivatized peptides. This involves reacting bromoacetic acid with the N-terminal amino acid of a peptide, where this compound is formed as an intermediate in the reaction google.com. This derivatization is a key step in methods for preparing synthetic peptide polymers, conjugated peptides, and cyclic peptides google.com. The bromoacetyl group provides a reactive handle for subsequent chemical modifications.
The reactivity of the bromine atom in bromoacetyl compounds makes them excellent alkylating agents, a property that has been historically exploited in various synthetic transformations. This reactivity has been fundamental to their use in modifying molecules to build more complex structures.
Emerging Trends and Interdisciplinary Research Opportunities
The unique reactivity of this compound continues to drive its application in new and interdisciplinary areas of research. Current trends see its use extending beyond traditional organic synthesis into the realms of medicinal chemistry, materials science, and biotechnology.
A prominent emerging application for this compound is in the synthesis of antibody-drug conjugates (ADCs) lookchem.comlookchem.com. ADCs are a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells. This compound can be used to prepare these complex molecules, highlighting its role in the development of next-generation cancer therapies lookchem.comlookchem.com.
In the broader field of medicinal chemistry, this compound serves as a key intermediate in the synthesis of a variety of bioactive molecules smolecule.com. Its ability to introduce bromoacetyl groups facilitates the construction of complex molecular architectures with desired biological activities. This has led to its use in the development of novel therapeutic agents targeting a range of conditions smolecule.com. For instance, derivatives of bromoacetyl compounds, such as 3-(bromoacetyl)coumarins, are being investigated for their potential as antiproliferative and antimicrobial agents, as well as inhibitors for conditions like type 2 diabetes mellitus nih.gov.
The application of bromoacetyl compounds is also expanding into materials science and analytical chemistry. They are utilized in the synthesis of specialty polymers, where the incorporation of the bromoacetyl group can be tailored to create materials with specific properties chemimpex.com. Furthermore, polyfunctional coumarin (B35378) platforms derived from bromoacetyl compounds are being developed as chemosensors for the detection of various bioactive elements and environmental pollutants nih.govrsc.org.
The interdisciplinary nature of this research is evident in the convergence of organic synthesis, pharmacology, and materials science. The ability to functionalize molecules with the bromoacetyl group using reagents like this compound opens up avenues for creating novel materials and therapeutic agents with highly specific functions.
Challenges and Unexplored Avenues in this compound Chemistry
Despite its utility, the chemistry of this compound is not without its challenges, and there remain several unexplored avenues for future research.
One of the primary challenges lies in controlling the high reactivity of this compound and related bromoacetyl compounds. This reactivity, while advantageous for many synthetic transformations, can also lead to undesired side reactions and difficulties in achieving selectivity, particularly in complex syntheses rsc.org. For example, in the synthesis of peptide nucleic acids (PNAs), the elongation process can be complicated by intra- and inter-chain aggregation and other side reactions, which can be influenced by the reagents used rsc.org.
Another challenge is in the development of more efficient and sustainable synthetic methods for this compound and its derivatives. While established methods exist, there is always a need for processes that are more environmentally friendly, cost-effective, and produce higher yields with fewer byproducts. The development of derivatives for specific applications, such as in the synthesis of complex pharmaceuticals like Paclitaxel, presents its own set of synthetic hurdles slideteam.net.
Unexplored avenues in this compound chemistry include the development of novel catalytic systems that can modulate its reactivity and enhance selectivity in its reactions. This could open the door to new synthetic transformations that are currently difficult to achieve. There is also potential for its application in the synthesis of new classes of functional materials, where the bromoacetyl group could be used as a versatile handle for post-polymerization modification.
Furthermore, a deeper investigation into the reaction mechanisms of this compound with various substrates could lead to a better understanding of its chemical behavior and allow for more rational design of synthetic routes. Exploring its reactivity with a wider range of nucleophiles and in different solvent systems could uncover novel synthetic methodologies. The full potential of this compound in areas such as targeted drug delivery systems, beyond the current scope of ADCs, and in the development of advanced diagnostic tools remains a promising area for future interdisciplinary research.
Q & A
Q. What are the common synthetic methodologies for preparing bromoacetic anhydride derivatives in peptide modification?
this compound is widely used in solid-phase peptide synthesis for N-terminal acylation. For example, resin-bound peptides can be acylated using this compound in dichloromethane (DCM) with diisopropylcarbodiimide (DIC) as a coupling agent. This reaction enables subsequent cyclization or conjugation steps, such as thioether macrocycle formation via spontaneous intramolecular nucleophilic substitution under mild aqueous conditions (pH ~6.9) .
Q. How does this compound facilitate mixed anhydride reactions in steroid functionalization?
In steroid chemistry, bromoacetic acid reacts with trifluoroacetic anhydride to form a mixed anhydride intermediate. This activates the carboxylic acid for nucleophilic attack by hydroxyl groups on steroidal substrates (e.g., medroxyprogesterone). Reaction conditions (temperature, stoichiometry) must be carefully optimized to avoid side reactions, such as enol ester formation at the 3-keto position, which complicates purification .
Q. What purification challenges arise when using this compound in complex reaction mixtures?
Reactions involving this compound often yield inseparable mixtures due to competing esterification at multiple reactive sites (e.g., 3-enol and 17-hydroxy positions in steroids). Selective hydrolysis with dilute ethanolic HCl or HBr can simplify mixtures by cleaving enol esters, allowing isolation of the desired 17-monoester derivatives .
Advanced Research Questions
Q. How does this compound influence regioselectivity in heterocyclic synthesis?
In thiazolo[3,2-a]pyrimidine synthesis, bromoacetic acid (generated in situ from this compound) reacts with 6-ethylthiouracil and aldehydes under acetic anhydride catalysis. The reaction proceeds via a Knoevenagel-cyclocondensation cascade, with regioselectivity governed by electron-withdrawing effects of the anhydride and steric constraints. X-ray crystallography confirms exclusive Z-conformation of the major regioisomer .
Q. What mechanistic insights explain this compound’s role in enzyme inactivation studies?
Bromoacetate esters derived from this compound act as affinity labels for enzymes like 20β-hydroxysteroid dehydrogenase. The bromoacetyl group forms covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in the active site, leading to irreversible inhibition. This contrasts with chloroacetate analogs, which exhibit weaker electrophilicity and reversible binding .
Q. How do reaction conditions affect the stability of this compound in radiosynthetic applications?
In ¹⁸F-radiolabeling, this compound is used to introduce prosthetic groups onto targeting peptides. Elevated temperatures (>150°C) and anhydrous solvents (e.g., MeCN) are critical to prevent hydrolysis. Radiolabeling yields (26–30% RCY) depend on minimizing competing side reactions, such as radiolysis or anhydride decomposition .
Q. What strategies mitigate side reactions when using this compound in polymer crosslinking?
In hyaluronic acid (HA) modification, this compound introduces reactive sites for thiol-ene crosslinking. However, over-substitution can lead to gelation during synthesis. Controlled stoichiometry (1:1 molar ratio of HA hydroxyl groups to anhydride) and low-temperature reactions (<4°C) reduce undesired branching .
Methodological Considerations
- Handling and Safety : this compound is classified under hazardous halogenated carboxylic acid derivatives (UN 3261). Use in fume hoods with appropriate PPE due to its lachrymatory and corrosive properties .
- Analytical Validation : For novel bromoacetate derivatives, HRMS is preferred over NMR for characterization due to signal complexity in crowded spectral regions (e.g., biotinylated azides) .
- Reaction Optimization : Kinetic studies (e.g., TLC monitoring at 30-min intervals) are essential to identify optimal reaction times and avoid over-functionalization in multi-step syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
